molecular formula C18H17ClN2O2 B2870760 1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide CAS No. 1101204-43-6

1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide

Cat. No.: B2870760
CAS No.: 1101204-43-6
M. Wt: 328.8
InChI Key: LPTDDXZOPOWLBO-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a 4-chlorobenzoyl group attached to the nitrogen atom of the indoline ring and an ethyl group attached to the carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzoyl)-N-methylindoline-2-carboxamide
  • 1-(4-chlorobenzoyl)-N-propylindoline-2-carboxamide
  • 1-(4-chlorobenzoyl)-N-isopropylindoline-2-carboxamide

Uniqueness

1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide is unique due to its specific ethyl group attached to the carboxamide functional group, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(4-chlorobenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-2-20-17(22)16-11-13-5-3-4-6-15(13)21(16)18(23)12-7-9-14(19)10-8-12/h3-10,16H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTDDXZOPOWLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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